N1-(Pyridin-2-yl)ethane-1,2-diamine
Overview
Description
N1-(Pyridin-2-yl)ethane-1,2-diamine is an organic compound with the molecular formula C7H11N3. It is a derivative of ethane-1,2-diamine where one of the hydrogen atoms is replaced by a pyridin-2-yl group. This compound is known for its ability to form stable complexes with metal ions, making it useful in various chemical and industrial applications.
Scientific Research Applications
N1-(Pyridin-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential as a chelating agent in biological systems, particularly in the study of metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
Mode of Action
The exact mode of action of N1-(Pyridin-2-yl)ethane-1,2-diamine remains unclear due to the lack of specific information . It’s plausible that the compound interacts with its targets in a way that alters their function, leading to downstream effects.
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Safety and Hazards
“N1-(Pyridin-2-yl)ethane-1,2-diamine” can cause skin irritation (H315) and serious eye irritation (H319) . After handling, skin should be washed thoroughly (P264). Protective gloves, eye protection, and face protection should be worn (P280). If it gets on the skin, it should be washed with plenty of water (P302 + P352). If eye irritation persists, medical advice or attention should be sought (P337 + P313). If it gets in the eyes, they should be rinsed cautiously with water for several minutes. Contact lenses should be removed if present and easy to do, and rinsing should continue (P305 + P351 + P338). Contaminated clothing should be removed and washed before reuse (P362 + P364). If skin irritation occurs, medical advice or attention should be sought (P332 + P313) .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-(Pyridin-2-yl)ethane-1,2-diamine can be synthesized through the reaction of 2-bromopyridine with ethane-1,2-diamine. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an appropriate solvent, such as ethanol or dimethylformamide, under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The product is typically purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N1-(Pyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: This compound has additional methyl groups on the ethane-1,2-diamine moiety, which can influence its steric and electronic properties.
N1,N1-Bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has two pyridin-2-yl groups, providing additional coordination sites for metal ions.
Uniqueness
N1-(Pyridin-2-yl)ethane-1,2-diamine is unique due to its specific structure, which allows for selective coordination with metal ions. Its ability to form stable complexes with a variety of metals makes it versatile in different applications, from catalysis to medicinal chemistry.
Properties
IUPAC Name |
N'-pyridin-2-ylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHXIJJQIJKFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328456 | |
Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74764-17-3 | |
Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(pyridin-2-yl)amino]ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-2-Pyridinyl-1,2-ethanediamine in the context of histamine H1-receptor antagonists?
A: N-2-Pyridinyl-1,2-ethanediamine serves as a key structural element in several histamine H1-receptor antagonists, including pyrilamine [, ]. This compound provides a scaffold for attaching various chemical groups that influence the binding affinity and selectivity of the resulting antagonist molecule.
Q2: How does the synthesis of pyrilamine incorporate N-2-Pyridinyl-1,2-ethanediamine?
A: Pyrilamine, a histamine H1-receptor antagonist, is synthesized by reacting N-2-[(4-methoxyphenyl)methyl]-aminopyridine with 2-(N,N-dimethylamino)ethyl chloride. The resulting product is N-[(4-methoxyphenyl)methyl]-N′, N′-dimethyl-N-2-pyridinyl-1,2-ethanediamine, which is pyrilamine []. This synthetic route highlights the role of N-2-Pyridinyl-1,2-ethanediamine as a central building block.
Q3: Can you provide an example of how modifying the structure based on N-2-Pyridinyl-1,2-ethanediamine led to a potent histamine H1-receptor antagonist?
A: Researchers synthesized a derivative of mepyramine (pyrilamine) called aminophenpyramine, which incorporates N-2-Pyridinyl-1,2-ethanediamine in its structure []. Aminophenpyramine demonstrated extremely high potency as a histamine H1-receptor antagonist, with a Kd of 1.2 x 10^-11 M. This example showcases how modifications based on the N-2-Pyridinyl-1,2-ethanediamine scaffold can significantly impact the potency of resulting compounds.
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